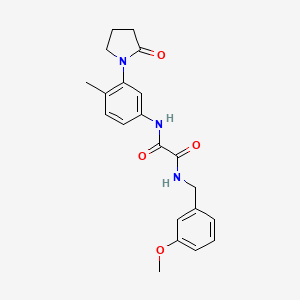

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-14-8-9-16(12-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(11-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSNDYCBJXMMMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3-methoxybenzylamine: This can be achieved through the reduction of 3-methoxybenzyl nitrate using a suitable reducing agent such as lithium aluminum hydride.

Synthesis of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid: This intermediate can be synthesized via a Friedel-Crafts acylation reaction, followed by cyclization to form the pyrrolidinone ring.

Formation of the oxalamide linkage: The final step involves the reaction of 3-methoxybenzylamine with 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Formation of hydroxylated or carbonylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is its potential as an anticancer agent. Research indicates that compounds with oxalamide structures can inhibit specific proteins involved in cancer progression. For instance, this compound has been identified as a potential inhibitor of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in various cancers .

Table 1: Summary of Anticancer Studies

| Study Reference | Cancer Type | Mechanism of Action | Result |

|---|---|---|---|

| Patent CA 2960275 | Various | Inhibition of SMYD proteins | Effective in reducing tumor growth |

| WO2013064465A1 | Breast Cancer | Targeting cancer cell proliferation | Significant reduction in cell viability |

Pain Management

Another area of application is pain management. Preliminary studies suggest that this compound may exhibit analgesic properties, making it a candidate for developing new pain relief medications. The mechanism appears to involve modulation of pain pathways, potentially offering an alternative to traditional opioids .

Pharmacological Profile

The pharmacological profile of this compound has been investigated through various assays. These studies typically assess the compound's ability to interact with biological targets, including receptors and enzymes.

Table 2: Biological Activity Overview

| Activity Type | Assay Method | Observed Effect |

|---|---|---|

| Antiproliferative | MTT Assay | Reduced proliferation in cancer cells |

| Analgesic | Carrageenan Model | Decreased inflammation and pain |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been crucial in understanding how modifications to the oxalamide structure affect its biological activity. Variations in substituents on the aromatic rings have been shown to influence potency and selectivity for specific biological targets, guiding the design of more effective derivatives .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Case Study 1: Inhibition of SMYD Proteins

In a study focusing on the inhibition of SMYD proteins, researchers synthesized various derivatives of oxalamides, including the target compound. The results indicated that certain derivatives exhibited enhanced inhibitory activity against SMYD3, leading to decreased cell proliferation in breast cancer models .

Case Study 2: Analgesic Properties

Another study evaluated the analgesic effects using an animal model for inflammation-induced pain. The administration of this compound resulted in significant pain relief compared to control groups, suggesting its potential as a non-opioid analgesic .

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Oxalamide Derivatives

Key Observations :

- Methoxy Groups : Present in the target compound, S336, and FFDc analogs, methoxy substituents enhance solubility and may influence receptor binding in flavor applications .

- Pyrrolidinone vs. Pyridine: The target compound’s pyrrolidinone ring (vs.

- Halogenated Derivatives: Compound 1c’s trifluoromethyl and fluorine substituents improve metabolic resistance compared to non-halogenated analogs .

Key Findings :

- Safety: S336 and FFDc analogs exhibit high NOEL values (100 mg/kg/day), suggesting low toxicity in flavor applications . The target compound’s pyrrolidinone may alter metabolic clearance compared to pyridine-containing analogs.

- Activity: Pyridine and methoxy groups in S336 correlate with umami potency. The target compound’s pyrrolidinone could modulate TAS1R1/TAS1R3 receptor interactions differently .

Biological Activity

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxalamide moiety and substituents that may influence its biological activity. The general formula can be represented as:

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with specific receptors that may lead to therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar oxalamide derivatives. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties.

Case Study : A derivative showed an IC50 value of approximately 9.4 µM against pancreatic cancer cell lines, suggesting significant cytotoxic effects .

Antimicrobial Properties

Research indicates that oxalamide compounds can exhibit antimicrobial activity. The presence of methoxy and oxopyrrolidine groups may enhance this effect, making it a candidate for further investigation in antimicrobial drug development.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of the compound. These include:

- Cell Viability Assays : Evaluating the cytotoxic effects on various cancer cell lines.

- Enzyme Activity Assays : Measuring the inhibition of specific enzymes related to cancer metabolism.

In Silico Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with target proteins. These studies help elucidate potential mechanisms of action and guide further experimental validation.

Q & A

Q. What are the recommended synthetic routes for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves coupling reactions between substituted benzylamines and oxalyl chloride derivatives. For example:

React 3-methoxybenzylamine with oxalyl chloride to form the intermediate N1-(3-methoxybenzyl)oxalyl chloride.

Couple this intermediate with 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., DCM, 0–5°C) .

Purity Optimization:

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer:

- NMR: Analyze and NMR spectra for characteristic peaks:

- Methoxybenzyl protons (δ 3.8 ppm for OCH), pyrrolidinone carbonyl (δ 170–175 ppm).

- Aromatic protons (δ 6.5–7.5 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass Spectrometry: Use HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound be resolved?

- Methodological Answer:

- Use SHELX programs for structure refinement. If data conflicts arise (e.g., disordered methoxy groups):

Apply restraints to bond lengths/angles using SHELXL .

Validate against simulated powder XRD patterns to distinguish static vs. dynamic disorder .

- Cross-validate with DFT calculations (e.g., Gaussian 09) to compare theoretical and experimental bond parameters .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., replace methoxy with halogen or methyl groups) and compare bioactivity .

- Data Table: Example SAR for analogs:

| Substituent (R) | IC (nM) | LogP |

|---|---|---|

| 3-OCH | 12.5 | 2.8 |

| 4-Cl | 8.3 | 3.1 |

| 4-F | 15.2 | 2.6 |

- Statistical Analysis: Use multivariate regression (e.g., CoMFA) to correlate structural descriptors with activity .

Q. How does the compound’s hydrogen-bonding capability influence its biological activity?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The oxalamide moiety forms dual H-bonds with backbone residues (e.g., Asp86 and Lys90 in PDB 3ERT) .

- Experimental Validation:

- Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Compare with analogs lacking H-bond donors (e.g., ester derivatives) to confirm mechanism .

Q. What experimental designs address discrepancies in reported solubility and stability data?

- Methodological Answer:

- Solubility: Test in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .

- Stability:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks).

- Monitor via LC-MS for hydrolysis products (e.g., methoxybenzylamine) .

Biological and Pharmacological Questions

Q. What in vitro assays are optimal for evaluating this compound’s kinase inhibition potential?

- Methodological Answer:

- Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

- Data Analysis: Calculate selectivity scores (Gini coefficient) to identify off-target effects .

- Follow-Up: Validate hits with Western blotting (e.g., phospho-ERK levels in HeLa cells) .

Q. How can pharmacokinetic parameters be assessed preclinically?

- Methodological Answer:

- ADME Studies:

- Caco-2 Assay: Measure permeability (P) to predict oral absorption.

- Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- In Vivo PK: Administer IV/PO to rodents; collect plasma for non-compartmental analysis (WinNonlin) .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s cytotoxicity in different cell lines?

- Methodological Answer:

- Hypothesis Testing:

Check cell line authentication (STR profiling).

Standardize assay conditions (e.g., serum concentration, incubation time).

- Meta-Analysis: Pool data from ≥3 independent studies; apply Cochran’s Q test to assess heterogeneity .

- Mechanistic Follow-Up: Use RNA-seq to identify differential gene expression in sensitive vs. resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.